molecular formula C12H12N2O2 B8563218 6-ethyl-3-formylindole-1-carboxamide

6-ethyl-3-formylindole-1-carboxamide

Cat. No.: B8563218
M. Wt: 216.24 g/mol
InChI Key: XHZBNHYQIZMSIG-UHFFFAOYSA-N
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Description

6-Ethyl-3-formylindole-1-carboxamide is an indole derivative featuring distinct substituents: an ethyl group at position 6, a formyl group at position 3, and a carboxamide moiety at position 1. Indole derivatives are widely studied in medicinal chemistry due to their prevalence in bioactive molecules, such as kinase inhibitors and serotonin receptor modulators. The presence of electron-withdrawing (formyl) and electron-donating (ethyl) groups, combined with the hydrogen-bonding capacity of the carboxamide, may enhance interactions with biological targets.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

6-ethyl-3-formylindole-1-carboxamide

InChI

InChI=1S/C12H12N2O2/c1-2-8-3-4-10-9(7-15)6-14(12(13)16)11(10)5-8/h3-7H,2H2,1H3,(H2,13,16)

InChI Key

XHZBNHYQIZMSIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CN2C(=O)N)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 6-ethyl-3-formylindole-1-carboxamide involves several steps. One common synthetic route includes the reaction of an indole derivative with appropriate reagents to introduce the ethyl and formyl groups at the desired positions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-ethyl-3-formylindole-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-ethyl-3-formylindole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-3-formylindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related indole and isoquinoline derivatives (Table 1). Key differences lie in substituent positions, functional groups, and core aromatic systems.

Table 1: Structural Comparison of 6-Ethyl-3-formylindole-1-carboxamide and Analogues

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups References
This compound Indole C₁₂H₁₂N₂O₂ 216.24* 6-ethyl, 3-formyl, 1-carboxamide Formyl, carboxamide -
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate Indole C₁₇H₁₆N₂O₂ 280.33 6-amino, 2-phenyl, 3-ethyl ester Amino, ester, phenyl
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Isoquinoline C₁₆H₂₁NO₄ 291.35 6,7-dimethoxy, 1-methyl, 2-ethyl ester Methoxy, ester, methyl
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Isoquinoline C₂₀H₂₂N₂O₃ 338.41 6,7-dimethoxy, 1-methyl, 2-carboxamide Methoxy, carboxamide, methyl

* Theoretical calculation based on molecular structure.

Key Observations

Core Structure Differences: Indole vs. Isoquinoline: Indole derivatives (e.g., the target compound and Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate) feature a benzene ring fused to a pyrrole, whereas isoquinoline derivatives (e.g., compounds 6d and 6f) have a benzene fused to a pyridine. This difference impacts electronic properties and binding interactions .

In contrast, ester or amino groups in analogues (e.g., Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate) modify solubility and hydrogen-bonding capacity . Carboxamide vs.

Substituent Positioning: The ethyl group at position 6 in the target compound differs from the phenyl group at position 2 in Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate. Bulkier substituents (e.g., phenyl) may sterically hinder interactions, while smaller alkyl groups (e.g., ethyl) offer flexibility .

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